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Compound of Interest

Compound Name: 9,10-Phenanthrenedione, 4-nitro-

Cat. No.: B12044865 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the analytical data for 4-nitro-9,10-

phenanthrenedione and its relevant alternatives. Due to the limited availability of experimental

data for 4-nitro-9,10-phenanthrenedione, this guide incorporates a combination of predicted

data for the target compound and experimental data for closely related analogues, primarily the

parent compound 9,10-phenanthrenequinone, and its 2-nitro and 3-nitro isomers. This

approach allows for a foundational understanding of its expected analytical characteristics.

Physicochemical Properties
A comparison of key physicochemical properties provides a preliminary basis for differentiating

these compounds.
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Property
4-nitro-9,10-
phenanthrene
dione

9,10-
Phenanthrene
quinone

2-nitro-9,10-
phenanthrene
dione

3-nitro-9,10-
phenanthrene
dione

Molecular

Formula
C₁₄H₇NO₄[1] C₁₄H₈O₂[2] C₁₄H₇NO₄ C₁₄H₇NO₄[3]

Molecular Weight 253.21 g/mol [1] 208.22 g/mol [2] 253.21 g/mol 253.21 g/mol [3]

Melting Point

(°C)
Not available 209-212[4] Not available Not available

Boiling Point (°C) Not available 360[2] Not available Not available

Appearance Not available Orange solid[2] Not available Not available

Spectroscopic Data Comparison
Spectroscopic techniques are essential for the structural elucidation and characterization of

organic compounds. Below is a comparative summary of expected and observed spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule. While experimental NMR data for 4-nitro-9,10-phenanthrenedione is not readily

available, predictions can be made based on the structure and comparison with related

compounds. Aromatic protons typically resonate in the range of 6.5-8.0 ppm.[5]

Expected ¹H NMR Data:
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Compound
Expected Chemical Shifts (ppm) and
Splitting Patterns

4-nitro-9,10-phenanthrenedione

Protons on the nitrated ring will be shifted

downfield due to the electron-withdrawing effect

of the nitro group. Complex splitting patterns are

expected due to spin-spin coupling between

adjacent protons.

9,10-Phenanthrenequinone

Symmetrical molecule, resulting in a simpler

spectrum with characteristic multiplets in the

aromatic region.

2-nitro-9,10-phenanthrenedione

Asymmetrical substitution will lead to a more

complex spectrum with distinct signals for each

aromatic proton.

3-nitro-9,10-phenanthrenedione

Similar to the 2-nitro isomer, a complex

spectrum is anticipated due to the lack of

symmetry.

Expected ¹³C NMR Data:
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Compound Expected Chemical Shift Ranges (ppm)

4-nitro-9,10-phenanthrenedione

Carbonyl carbons (C=O) are expected in the

170-180 ppm region. Aromatic carbons will

appear between 120-150 ppm, with the carbon

attached to the nitro group being significantly

deshielded.

9,10-Phenanthrenequinone
Carbonyl carbons around 178 ppm. Aromatic

carbons in the 124-136 ppm range.

2-nitro-9,10-phenanthrenedione

A wider range of aromatic carbon signals is

expected due to the asymmetry introduced by

the nitro group. The carbon bearing the nitro

group will be downfield.

3-nitro-9,10-phenanthrenedione
Similar to the 2-nitro isomer, with distinct

chemical shifts for all aromatic carbons.

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify functional groups present in a molecule. The key

vibrational frequencies for these compounds are associated with the carbonyl (C=O) and nitro

(NO₂) groups.

Functional Group
4-nitro-9,10-
phenanthrenedione
(Expected)

9,10-
Phenanthrenequin
one (Observed)

2-nitro & 3-nitro
Isomers (Expected)

C=O Stretch ~1680-1700 cm⁻¹ ~1675 cm⁻¹ ~1680-1700 cm⁻¹

Aromatic C=C Stretch ~1450-1600 cm⁻¹ ~1450, 1595 cm⁻¹ ~1450-1600 cm⁻¹

NO₂ Asymmetric

Stretch
~1520-1560 cm⁻¹ Not Applicable ~1520-1560 cm⁻¹

NO₂ Symmetric

Stretch
~1340-1380 cm⁻¹ Not Applicable ~1340-1380 cm⁻¹
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. Electron Ionization (EI) is a common technique that leads to extensive

fragmentation, which can be useful for structural elucidation.[6][7]

Predicted and Observed m/z Values:

Compound Molecular Ion (M⁺) Key Fragment Ions (m/z)

4-nitro-9,10-

phenanthrenedione
253 (Predicted)

Loss of NO₂ (m/z 207), Loss of

CO (m/z 225), further

fragmentation of the

phenanthrene core.

9,10-Phenanthrenequinone 208 (Observed)[8] 180 (M-CO), 152 (M-2CO)[9]

2-nitro-9,10-

phenanthrenedione
253 (Expected)

Similar to the 4-nitro isomer,

with characteristic losses of

NO₂ and CO.

3-nitro-9,10-

phenanthrenedione
253 (Expected)

Similar fragmentation pattern

to other nitro isomers.

UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about electronic transitions within a molecule and is

particularly useful for conjugated systems. The absorption maxima (λ_max) are influenced by

the extent of conjugation and the presence of auxochromic groups. For organic compounds,

this technique can aid in both qualitative and quantitative analysis.[10]
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Compound Expected λ_max (nm)

4-nitro-9,10-phenanthrenedione

Expected to have multiple absorption bands in

the UV region, with a potential shift to longer

wavelengths compared to the parent quinone

due to the nitro group. A weak n→π* transition

from the carbonyl groups at longer wavelengths

is also possible.

9,10-Phenanthrenequinone
Typically shows absorptions around 252 nm and

283 nm.[9]

2-nitro-9,10-phenanthrenedione

The position of the nitro group is expected to

influence the electronic transitions, likely

causing a bathochromic (red) shift compared to

the unsubstituted quinone.

3-nitro-9,10-phenanthrenedione
Similar to the 2-nitro isomer, a shift in the

absorption maxima is expected.

Experimental Protocols
Detailed methodologies are crucial for reproducing and verifying analytical data. Below are

general protocols for the key analytical techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in a suitable

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube to a final volume of about 0.6-0.7

mL.

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to

optimize the magnetic field homogeneity.

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key

parameters to consider are the spectral width, acquisition time, relaxation delay, and number

of scans.
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¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse

sequence. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a

larger number of scans and a longer relaxation delay may be necessary to achieve an

adequate signal-to-noise ratio.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the

chemical shifts to an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy (ATR
Method)

Background Spectrum: Record a background spectrum of the clean Attenuated Total

Reflectance (ATR) crystal to account for atmospheric and instrumental contributions.

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

Apply Pressure: Use the pressure clamp to ensure good contact between the sample and

the crystal surface.[11]

Sample Spectrum: Acquire the FT-IR spectrum of the sample. Typically, multiple scans are

co-added to improve the signal-to-noise ratio.

Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is

analyzed to identify the characteristic absorption bands of the functional groups.

Mass Spectrometry (Electron Ionization - EI)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or after separation by gas chromatography (GC-MS).[7]

The sample is vaporized in the ion source.

Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam

(typically 70 eV), causing ionization and fragmentation.[6]

Mass Analysis: The resulting positively charged ions are accelerated and separated based

on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
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Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of ion intensity versus m/z.

Data Interpretation: The mass spectrum is analyzed to identify the molecular ion peak and

interpret the fragmentation pattern to deduce the structure of the compound.

UV-Visible Spectroscopy
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent

(e.g., ethanol, cyclohexane, acetonitrile). The concentration should be adjusted to yield an

absorbance reading within the linear range of the instrument (typically 0.1-1.0).

Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum to

correct for solvent absorption.

Sample Measurement: Fill a cuvette with the sample solution and record the UV-Vis

absorption spectrum over the desired wavelength range (e.g., 200-800 nm).

Data Analysis: The resulting spectrum of absorbance versus wavelength is analyzed to

determine the wavelength(s) of maximum absorption (λ_max).

Visualizing Experimental Workflows
To further clarify the analytical process, the following diagrams illustrate the typical workflows

for compound characterization.
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Caption: General workflow for the analytical characterization of a solid organic compound.
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Caption: Logical relationship of spectroscopic data to structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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